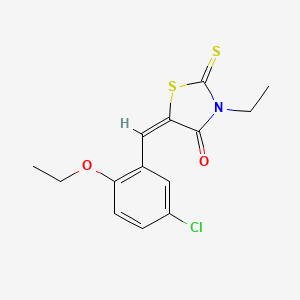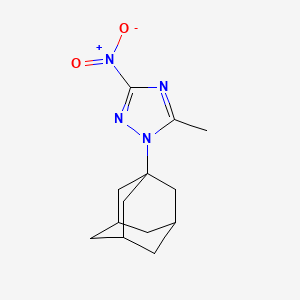
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine, also known as Venlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is widely used in the treatment of various psychiatric disorders, including depression, anxiety, and panic disorders.
作用机制
The mechanism of action of N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine involves the inhibition of the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of neurotransmission. This mechanism of action is believed to be responsible for the therapeutic effects of this compound in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of serotonin and norepinephrine in various physiological and pathological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe choice for lab experiments.
One of the limitations of using N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine in lab experiments is its limited solubility in water. This may make it difficult to administer this compound to cells or animals in certain experimental settings. Additionally, this compound has been shown to have a relatively short half-life, which may limit its usefulness in certain experimental designs.
未来方向
There are a number of future directions for the study of N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine. One area of research that holds promise is the investigation of the potential of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may be useful in the study of the role of serotonin and norepinephrine in the regulation of mood, cognition, and behavior. Finally, the development of more effective synthesis methods and formulations of this compound may lead to its increased use in both basic and clinical research.
合成方法
The synthesis method of N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine involves the reaction of 4-methoxyphenol with tert-butyl bromide in the presence of sodium hydride to form 4-tert-butyl-2-methoxyphenol. This intermediate is then reacted with 1-bromobutane in the presence of potassium carbonate to form N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine. The overall yield of this synthesis method is about 50%.
科学研究应用
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Additionally, this compound has been studied for its potential in the treatment of neuropathic pain, migraine headaches, and hot flashes associated with menopause.
属性
IUPAC Name |
N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)16-11-5-6-12-18-14-9-7-13(17-4)8-10-14/h7-10,16H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPKBDWXHFPBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)


![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)